3-Nitro-4-(octanoyloxy)benzoic acid
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Overview
Description
3-Nitro-4-(octanoyloxy)benzoic acid is an organic compound with the molecular formula C15H19NO6. It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a nitro group (-NO2) and the hydrogen atom at the 4-position is replaced by an octanoyloxy group (-OC(O)C7H15). This compound is known for its applications in various scientific research fields, particularly in biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(octanoyloxy)benzoic acid typically involves the esterification of 3-nitrobenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-Nitrobenzoic acid+Octanoyl chloride→3-Nitro-4-(octanoyloxy)benzoic acid+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(octanoyloxy)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and octanoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3-Amino-4-(octanoyloxy)benzoic acid.
Hydrolysis: 3-Nitrobenzoic acid and octanoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(octanoyloxy)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biochemistry: As a chromogenic substrate for phospholipase A2, it is used to study enzyme kinetics and activity.
Pharmacology: It is used in the development of enzyme inhibitors and as a model compound for drug metabolism studies.
Industrial Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(octanoyloxy)benzoic acid primarily involves its interaction with enzymes such as phospholipase A2. The compound acts as a substrate for the enzyme, which catalyzes the hydrolysis of the ester bond, releasing octanoic acid and a nitrophenol derivative. This reaction is used to monitor the activity of phospholipase A2 in various biological samples .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the octanoyloxy group, making it less hydrophobic and less suitable for studying lipid-related enzymes.
4-Nitrobenzoic acid: Has the nitro group at the 4-position, which affects its reactivity and interaction with enzymes.
3-Nitro-4-(hexanoyloxy)benzoic acid: Similar structure but with a shorter alkyl chain, affecting its solubility and interaction with lipid membranes.
Uniqueness
3-Nitro-4-(octanoyloxy)benzoic acid is unique due to its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful for studying enzymes that interact with both aqueous and lipid environments .
Properties
CAS No. |
113894-26-1 |
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Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
3-nitro-4-octanoyloxybenzoic acid |
InChI |
InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-9-8-11(15(18)19)10-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) |
InChI Key |
OLVAECPSQIIVEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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